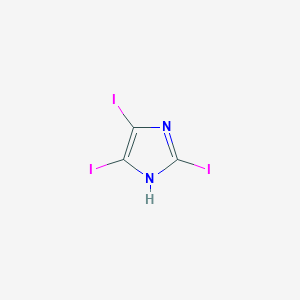

2,4,5-Triiodoimidazole

描述

Significance of Halogenated Imidazoles in Chemical Sciences

Halogenated imidazoles are a class of organic compounds that have garnered significant attention in various scientific domains. The introduction of halogen atoms onto the imidazole (B134444) ring dramatically influences the molecule's electronic properties, reactivity, and biological activity. science.gov Imidazole itself is a versatile nucleus found in many biologically important molecules, including the amino acid histidine and the hormone histamine. nih.govjetir.org The electron-rich nature of the imidazole ring makes it a good ligand for various enzymes and receptors. nih.gov

Halogenation, particularly with iodine, can lead to compounds with enhanced biological properties, such as antifungal and antimicrobial activities. google.com The carbon-iodine bond can also serve as a useful handle in organic synthesis, allowing for further functionalization through reactions like iodine-copper exchange. nih.gov This makes polyiodinated imidazoles, such as 2,4,5-triiodoimidazole, potentially valuable intermediates in the synthesis of more complex molecules. Furthermore, halogenated imidazoles are explored as components in ionic liquids and materials with specific electronic properties. science.govresearchgate.net

Historical Context of this compound Research

The history of imidazole chemistry dates back to 1858 when it was first synthesized by Heinrich Debus. jetir.orgnih.govmdpi.comnih.gov The exploration of halogenated imidazoles followed, driven by the quest for new pharmaceuticals and functional materials. While a specific historical timeline for this compound is not well-documented in publicly available literature, the development of methods for halogenating imidazoles provides a relevant backdrop. google.com

Early methods for halogenation often involved direct treatment of imidazoles with halogenating agents in aqueous solvents. google.com Over time, more sophisticated and regioselective methods have been developed to control the position and number of halogen atoms introduced onto the imidazole ring. Research into polyhalogenated imidazoles has been propelled by their potential as synthetic intermediates and bioactive molecules. For instance, the synthesis and reactivity of 4,5-diiodoimidazoles have been reported, highlighting their utility in preparing functionalized imidazoles. nih.govorgsyn.org The study of such di-iodinated precursors is a logical step toward the synthesis and investigation of tri-iodinated species like this compound.

Scope and Research Trajectories for this compound

Given the limited direct research on this compound, current and future research trajectories can be extrapolated from the broader field of polyhalogenated imidazoles. The primary areas of investigation are likely to be:

Synthetic Methodology: Developing efficient and high-yielding syntheses for this compound is a fundamental research direction. This could involve direct iodination of imidazole or stepwise functionalization of pre-iodinated imidazoles. Iodine-mediated cyclization reactions are a modern approach to synthesizing substituted imidazoles. nih.govacs.org

Chemical Reactivity: Understanding the reactivity of the three carbon-iodine bonds in this compound is crucial for its application as a synthetic building block. Selective functionalization of one or more iodine atoms would open up avenues for creating diverse molecular architectures.

Materials Science: Polyiodinated compounds can exhibit interesting properties in materials science, for instance, as components of charge-transfer complexes or as precursors to novel polymeric materials. Research could explore the incorporation of this compound into such materials.

Medicinal Chemistry: While no specific biological activity has been reported for this compound, the known antimicrobial and antifungal properties of other iodinated imidazoles suggest that it could be a target for screening in drug discovery programs. nih.govnih.govgoogle.com

The following table provides a summary of key research areas and their potential significance for this compound.

| Research Area | Potential Significance |

| Synthetic Chemistry | Development of novel and efficient routes to polyhalogenated heterocycles. |

| Catalysis | Use as a precursor for catalysts or as a ligand in coordination chemistry. |

| Materials Science | Exploration as a building block for functional materials with unique electronic or optical properties. |

| Medicinal Chemistry | Investigation of potential biological activity based on the properties of other halogenated imidazoles. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4,5-triiodo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HI3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDCNJIBRZBEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HI3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169855 | |

| Record name | 2,4,5-Triiodoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1746-25-4 | |

| Record name | 2,4,5-Triiodo-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Triiodoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1746-25-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Triiodoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Triiodo-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-Triiodo-1H-imidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B39A7ADJ9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2,4,5 Triiodoimidazole

Classical Synthesis Approaches for 2,4,5-Triiodoimidazole

The traditional and most common method for synthesizing this compound involves the direct iodination of the imidazole (B134444) ring. This electrophilic substitution reaction is typically carried out under specific conditions to achieve high yields of the desired tri-substituted product.

Iodination of Imidazole under Alkaline Conditions

The direct iodination of imidazole is effectively achieved using molecular iodine in an alkaline medium. The reaction proceeds via an electrophilic substitution mechanism where the iodine atoms replace the hydrogen atoms at the 2, 4, and 5 positions of the imidazole ring. The use of a base is crucial as it facilitates the deprotonation of the imidazole NH group, thereby activating the ring towards electrophilic attack. Common bases employed for this purpose include sodium hydroxide, potassium hydroxide, sodium carbonate, and potassium carbonate. google.com The reaction is typically performed in an aqueous solvent, and a co-solvent like potassium iodide or sodium iodide may be added to enhance the solubility of iodine in water. google.com

A typical procedure involves reacting imidazole with iodine in the presence of an alkaline substance in water. google.com The reaction mixture is stirred until the complete consumption of the starting materials. Post-reaction, the pH is adjusted to a neutral or slightly acidic range (pH 7-9) to precipitate the product. google.com The solid this compound is then collected by filtration.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the stoichiometry of the reactants, reaction temperature, and the choice of base and solvent.

Research has shown that the molar ratio of iodine to imidazole significantly influences the extent of iodination. An excess of iodine is generally used to ensure the complete substitution at all three available positions on the imidazole ring. For instance, molar ratios of iodine to imidazole can range from 1:2 to 1:5. google.com Similarly, the molar ratio of the base to iodine is also a critical factor, with ratios of 1:1 to 1:5 being reported. google.com

The reaction temperature can affect the rate of reaction and the formation of byproducts. While some procedures are carried out at room temperature, others may employ gentle heating to expedite the reaction. The kinetics of the base-catalyzed iodination of imidazole have been studied, revealing that the reaction follows second-order kinetics. researchgate.net The specific reaction rates are influenced by the pH and the concentration of the base catalyst. researchgate.net

To illustrate the effect of reaction conditions on yield, consider the following data synthesized from various studies on the synthesis of substituted imidazoles. While not specific to this compound, it highlights the general trends in optimization.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| None | Ethanol | Reflux | - | 52 |

| CoFe2O4 | - | - | 3-6 | >52 |

| Lemon Juice | Ethanol | - | - | High |

| Iodine | Ethanol | Room Temp | - | Excellent |

This table is a generalized representation based on findings for various substituted imidazoles and is intended for illustrative purposes. researchgate.netnih.govscispace.com

Modern and Advanced Synthetic Strategies

In line with the growing emphasis on sustainable chemistry, modern synthetic approaches for this compound and its derivatives focus on reducing environmental impact and improving efficiency.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are being increasingly applied to the synthesis of imidazole derivatives. These approaches aim to minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve atom economy. For the synthesis of substituted imidazoles, several green methodologies have been reported, which can be conceptually extended to the synthesis of this compound.

One such approach involves the use of environmentally benign catalysts and solvents. For example, the use of lemon juice as a natural, biodegradable, and inexpensive bio-catalyst has been demonstrated for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. scispace.com This method involves a one-pot, three-component condensation reaction and offers advantages like short reaction times and good yields. scispace.com Another green approach involves performing the reaction in water, which is a safe and environmentally friendly solvent. researchgate.net Furthermore, catalyst-free synthesis of 2,4,5-triaryl imidazoles has been achieved in refluxing ethanol, showcasing a "catalyzed-by-itself" approach. nih.gov

Microwave-Assisted Synthesis Techniques for Triiodoimidazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.gov This technique has been successfully applied to the synthesis of various imidazole and triazole derivatives. rsc.orgnih.govirjmets.comias.ac.inpensoft.netrsc.org

The principle of microwave heating involves the direct interaction of microwave radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can significantly enhance the rate of reaction. For instance, the synthesis of 1,2,3-triazole derivatives using microwave irradiation has been shown to achieve higher yields in significantly less time compared to conventional heating. ias.ac.in While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed in the provided search results, the successful application of this technique for analogous halogenated and substituted imidazoles suggests its potential applicability. The use of microwave irradiation could offer a more efficient and sustainable route to this compound and its derivatives. rsc.orgnih.govirjmets.com

Derivatization from this compound

This compound is a valuable intermediate for the synthesis of more complex and functionally diverse molecules. The iodine atoms on the imidazole ring are susceptible to nucleophilic substitution and can be replaced by various functional groups, allowing for the creation of a library of imidazole derivatives.

The derivatization can be achieved through various organic reactions. For example, the iodine atoms can be substituted by other halogens, or by cyano, amino, or other functional groups. The use of derivatizing agents like 1-(Trifluoroacetyl)imidazole for gas chromatography (GC) applications highlights the reactivity of the imidazole core and its potential for modification. sigmaaldrich.com While the direct derivatization of this compound is not extensively detailed in the provided results, the general principles of nucleophilic aromatic substitution on halogenated heterocycles are well-established and applicable. The development of new derivatization methods for amine-containing carbohydrates, for instance, showcases the ongoing research in creating novel derivatives from functionalized molecules. nih.gov

Synthesis of 1-Methyl-2,4,5-trinitroimidazole (B8335940) from this compound

One of the notable applications of this compound is its use as a starting material for the synthesis of the high-energy-density material, 1-methyl-2,4,5-trinitroimidazole (MTNI). The synthesis of MTNI can be approached through the nitration and subsequent alkylation of this compound. nih.gov A reinvestigation into the synthesis of MTNI outlined a five-step reaction sequence starting from imidazole. nih.gov

The core of this transformation involves the nitration of the this compound intermediate. organic-chemistry.org This step is critical as it replaces the iodine atoms with nitro groups, a common strategy in the synthesis of energetic materials. Following the successful nitration to form 2,4,5-trinitroimidazole, an alkylation step is performed to introduce the methyl group at the N-1 position, yielding the final product, 1-methyl-2,4,5-trinitroimidazole. nih.gov

| Starting Material | Key Intermediate | Final Product | Reaction Sequence |

|---|---|---|---|

| Imidazole | This compound | 1-Methyl-2,4,5-trinitroimidazole (MTNI) | 1. Iodination, 2. Nitration, 3. Alkylation |

Regioselective Functionalization of this compound

The functionalization of this compound can proceed at different positions, offering the potential for regioselectivity. The imidazole ring contains an N-H proton and three C-I bonds, all of which are potential reaction sites.

N-Alkylation: The nitrogen atom of the imidazole ring is a common site for alkylation. In the presence of a base and an alkyl halide, the N-H proton can be removed, and an alkyl group can be introduced. researchgate.netnih.gov This is a fundamental reaction for modifying the imidazole core. For this compound, N-alkylation would be a primary consideration for introducing substituents at the N-1 position.

C-I Bond Functionalization: The carbon-iodine bonds at the 2, 4, and 5 positions are susceptible to various substitution reactions, most notably palladium-catalyzed cross-coupling reactions. libretexts.org Reactions like the Suzuki or Stille coupling allow for the formation of new carbon-carbon bonds by reacting the iodo-substituted imidazole with organoboron or organotin reagents, respectively. libretexts.org The reactivity of the C-I bonds generally follows the order I > Br > OTf > Cl > F, making the iodo-substituents on this compound excellent leaving groups for these transformations. libretexts.org While specific studies on the regioselective functionalization of this compound are not extensively detailed in the available literature, the principles of these reactions suggest that selective substitution could be achieved by carefully controlling reaction conditions and the stoichiometry of the reagents.

Formation of Bridged Bis(triiodoazoles)

The synthesis of bridged bis(triiodoazoles) from this compound represents a potential route to larger, more complex molecular structures. This would involve linking two this compound units together via a bridging molecule. While the synthesis of various bis(imidazole) and other bis-heterocyclic compounds has been reported, for instance, the formation of bis(1H-indazol-1-yl)methane, there is a lack of specific information in the surveyed literature regarding the synthesis of bridged structures starting specifically from this compound. nih.govnih.gov The general approach for such a synthesis would likely involve reacting two equivalents of this compound with a bifunctional linker, though specific methodologies for this transformation with this particular substrate are not documented in the available research.

Reactivity and Reaction Mechanisms Involving 2,4,5 Triiodoimidazole

Cross-Coupling Reactions of 2,4,5-Triiodoimidazole

Cross-coupling reactions are a cornerstone of modern organic chemistry, and this compound has proven to be a valuable substrate in several of these transformations. These reactions, typically catalyzed by palladium complexes, allow for the formation of new carbon-carbon bonds, enabling the construction of intricate molecular architectures.

Palladium-Catalyzed Cross-Coupling with Triorganoindium Reagents

A significant advancement in the functionalization of this compound involves the use of triorganoindium reagents in palladium-catalyzed cross-coupling reactions. acs.org This methodology offers a high degree of control and selectivity, making it a powerful tool for the synthesis of specifically substituted imidazoles.

A key feature of the palladium-catalyzed cross-coupling of N-benzyl-2,4,5-triiodoimidazole with triorganoindium reagents (R₃In, where R can be aryl, heteroaryl, or alkynyl) is the remarkable selectivity for substitution at the C-2 position. acs.org The reaction proceeds efficiently, with the transfer of all three organic groups from the indium reagent, to yield the C-2 monocoupling products. acs.org This high regioselectivity is attributed to the unique reactivity of the indium organometallics in conjunction with the palladium catalyst. acs.org

The reaction of N-benzyl-2,4,5-triiodoimidazole with various triorganoindium reagents in the presence of a palladium catalyst, such as Pd(PPh₃)₄, consistently results in the formation of the corresponding 2-substituted-4,5-diiodoimidazole. acs.org

Table 1: Examples of C-2 Monocoupling of N-Benzyl-2,4,5-triiodoimidazole with Triorganoindium Reagents

| Entry | Triorganoindium Reagent (R₃In) | Product | Yield (%) |

|---|---|---|---|

| 1 | Tri(p-tolyl)indium | N-benzyl-2-(p-tolyl)-4,5-diiodoimidazole | 85 |

| 2 | Tri(2-thienyl)indium | N-benzyl-2-(2-thienyl)-4,5-diiodoimidazole | 78 |

Data sourced from a 2014 study on the synthesis of Neurodazine (B1678221) analogues. acs.org

The C-2 monocoupling products, namely 2-substituted-4,5-diiodoimidazoles, serve as valuable intermediates for the synthesis of fully substituted imidazoles. acs.org These diiodo compounds can undergo a subsequent two-fold cross-coupling reaction with another triorganoindium reagent to afford 2,4,5-trisubstituted imidazoles in good yields. acs.orgrsc.org This sequential approach allows for the introduction of different substituents at the C-2, C-4, and C-5 positions, providing a versatile route to a diverse range of imidazole (B134444) derivatives. acs.org For instance, the C-2 coupled product can be further reacted with a different triorganoindium reagent under similar palladium-catalyzed conditions to replace the remaining two iodine atoms. acs.org

This strategy has been successfully employed in the synthesis of neurodazine and its analogues. acs.org

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a widely used method for forming carbon-carbon bonds. libretexts.orgyonedalabs.com While specific studies focusing solely on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided search results, the general principles of this reaction are well-established and applicable. libretexts.orgyonedalabs.comrsc.orgmdpi.commdpi.com The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. libretexts.orgyonedalabs.com The reactivity of the C-I bonds in this compound would make it a suitable substrate for this transformation, likely proceeding in a stepwise manner to yield mono-, di-, and tri-substituted products depending on the reaction conditions and stoichiometry of the organoboron reagent.

Negishi and Stille Cross-Coupling Reactions

Similar to the Suzuki-Miyaura reaction, the Negishi and Stille cross-coupling reactions are powerful palladium-catalyzed methods for C-C bond formation.

The Negishi coupling utilizes organozinc reagents as the coupling partners for organic halides. wikipedia.orgyoutube.comorganic-chemistry.org This reaction is known for its high functional group tolerance and has been applied to a wide range of substrates. wikipedia.orgnih.gov The coupling of this compound with various organozinc reagents under Negishi conditions would be expected to provide access to a variety of substituted imidazoles. The general mechanism involves oxidative addition of the C-I bond to a palladium(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com

The Stille coupling , on the other hand, employs organostannane (organotin) reagents. jk-sci.comwikipedia.orgyoutube.com It is a versatile reaction compatible with a broad array of functional groups. jk-sci.comlibretexts.org The reaction of this compound with organostannanes in the presence of a palladium catalyst would follow a similar catalytic cycle to other cross-coupling reactions, leading to the formation of substituted imidazoles. wikipedia.org However, a notable drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. jk-sci.com

Nitration and Oxidation Reactions

The reactivity of the this compound ring is not limited to cross-coupling reactions. It can also undergo electrophilic substitution and oxidation reactions, particularly under nitrating conditions.

The nitration of this compound with nitric acid has been reinvestigated, revealing a complex mixture of products resulting from both nitration and oxidation. figshare.comtandfonline.comtandfonline.com The reaction of this compound with nitric acid can lead to the formation of several nitrated and oxidized products. figshare.comtandfonline.com The specific products obtained depend on the reaction conditions, such as the concentration of nitric acid. tandfonline.com

Identified products from the nitration of this compound include:

2,5(4)-Diiodo-4(5)-nitroimidazole figshare.comtandfonline.com

2,5(4)-Dinitro-4(5)-iodoimidazole figshare.comtandfonline.com

4,5-Dinitro-2-iodoimidazole figshare.comtandfonline.com

Imidazolium (B1220033) 2,4,5-trinitroimidazole figshare.comtandfonline.com

Ethanedioic acid (an oxidation by-product) figshare.comtandfonline.com

Earlier studies had also reported the formation of parabanic acid as an oxidation product. tandfonline.com The formation of these various products highlights the susceptibility of the imidazole ring to both electrophilic attack by the nitronium ion and oxidative cleavage under the harsh conditions of nitration. icm.edu.pl

Table 2: Compounds Mentioned in the Article

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | 2,4,5-triiodo-1H-imidazole | C₃HI₃N₂ |

| N-benzyl-2,4,5-triiodoimidazole | 1-benzyl-2,4,5-triiodo-1H-imidazole | C₁₀H₇I₃N₂ |

| Tri(p-tolyl)indium | Tris(4-methylphenyl)indium | C₂₁H₂₁In |

| Tri(2-thienyl)indium | Tri(thiophen-2-yl)indium | C₁₂H₉InS₃ |

| Tri(phenylethynyl)indium | Tris(phenylethynyl)indium | C₂₄H₁₅In |

| N-benzyl-2-(p-tolyl)-4,5-diiodoimidazole | 1-benzyl-4,5-diiodo-2-(p-tolyl)-1H-imidazole | C₁₇H₁₄I₂N₂ |

| N-benzyl-2-(2-thienyl)-4,5-diiodoimidazole | 1-benzyl-4,5-diiodo-2-(thiophen-2-yl)-1H-imidazole | C₁₅H₁₀I₂N₂S |

| N-benzyl-2-(phenylethynyl)-4,5-diiodoimidazole | 1-benzyl-4,5-diiodo-2-(phenylethynyl)-1H-imidazole | C₁₈H₁₂I₂N₂ |

| Neurodazine | 2-(4-methoxyphenyl)-4,5-bis(4-methoxyphenyl)imidazole | C₂₄H₂₂N₂O₃ |

| 2,5(4)-Diiodo-4(5)-nitroimidazole | 2,4-diiodo-5-nitro-1H-imidazole | C₃HI₂N₃O₂ |

| 2,5(4)-Dinitro-4(5)-iodoimidazole | 4-iodo-2,5-dinitro-1H-imidazole | C₃HI₂N₄O₄ |

| 4,5-Dinitro-2-iodoimidazole | 2-iodo-4,5-dinitro-1H-imidazole | C₃HIN₄O₄ |

| Imidazolium 2,4,5-trinitroimidazole | 1H-imidazol-3-ium 2,4,5-trinitro-1H-imidazol-1-ide | C₆H₃N₇O₆ |

| Ethanedioic acid | Oxalic acid | C₂H₂O₄ |

| Parabanic acid | Imidazolidine-2,4,5-trione | C₃H₂N₂O₃ |

| 2,4,5-Tribromoimidazole | 2,4,5-tribromo-1H-imidazole | C₃HBr₃N₂ |

| 2,4,5-Trinitroimidazole | 2,4,5-trinitro-1H-imidazole | C₃HN₅O₆ |

| 2-Iodo-4,5-dinitroimidazole | 2-iodo-4,5-dinitro-1H-imidazole | C₃HIN₄O₄ |

| 2,4,5-trisubstituted imidazoles | ||

| 2,4,5-trisubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one | ||

| 2-substituted-4,5-diiodoimidazoles | ||

| 4,5-diaryl-imidazoles | ||

| triarylimidazole | ||

| fenflumizole | ||

| 2,4,5-trinitroimidazole | 2,4,5-trinitro-1H-imidazole | C₃HN₅O₆ |

| 2,5(4)-diiodo-4(5)-nitroimidazole | 2,4-diiodo-5-nitro-1H-imidazole | C₃HI₂N₃O₂ |

| 2,5(4)-dinitro-4(5)-iodoimidazole | 4-iodo-2,5-dinitro-1H-imidazole | C₃HI₂N₄O₄ |

| potassium salts of 2,4,5-trinitroimidazole | ||

| 1,2,4,5-tetra-iodoimidazole | 1,2,4,5-tetraiodo-1H-imidazole | C₃I₄N₂ |

| 2,4(5)-dinitro-5(4)-iodoimidazole | 4-iodo-2,5-dinitro-1H-imidazole | C₃HI₂N₄O₄ |

| 2-methylimidazole | 2-methyl-1H-imidazole | C₄H₆N₂ |

| imidazolone | 1,3-dihydro-2H-imidazol-2-one | C₃H₄N₂O |

| 1-methyl-2,4,5-trinitroimidazole (B8335940) | 1-methyl-2,4,5-trinitro-1H-imidazole | C₄H₃N₅O₆ |

| 1-methylimidazolidine-2,4,5-trione | ||

| 2-nitroimidazole | 2-nitro-1H-imidazole | C₃H₃N₃O₂ |

| 2,4(5)-dinitroimidazole | 2,4-dinitro-1H-imidazole | C₃H₂N₄O₄ |

| 4,5-dinitroimidazole | 4,5-dinitro-1H-imidazole | C₃H₂N₄O₄ |

| imidazolium 2,4,5-trinitroimidazolate | ||

| 1,4,5-trisubstituted-1,2,3-triazoles | ||

| 4- and 5-halo-1,2,3-triazoles | ||

| 4- and 5-chlorotriazoles | ||

| 2,2'-bipyridines | 2,2'-bipyridine | C₁₀H₈N₂ |

| 2-bromopyridine | 2-bromopyridine | C₅H₄BrN |

| biphenyl | Biphenyl | C₁₂H₁₀ |

| o-tolylzinc chloride | ||

| o-iodotoluene | 1-iodo-2-methylbenzene | C₇H₇I |

| 5,7-hexadecadiene | ||

| 1-decyne | 1-Decyne | C₁₀H₁₈ |

| (Z)-1-hexenyl iodide | (Z)-1-iodohex-1-ene | C₆H₁₁I |

| benzodioxazole | 1,3-Benzodioxole | C₇H₆O₂ |

| L-tyrosine triflate | ||

| brominated and halogenated amino acids | ||

| arylboronic acids | ||

| potassium phenyltrifluoroborate | ||

| phenylboronic acid MIDA-ester | ||

| unprotected halotryptophans | ||

| 1,4-dibromoperfluorobenzenne | 1,4-dibromo-2,3,5,6-tetrafluorobenzene | C₆Br₂F₄ |

| 2-(Tributylstannyl)furan | 2-(tributylstannyl)furan | C₁₆H₂₈OSn |

| 2,4,5-triiodo-1H-imidazole | 2,4,5-triiodo-1H-imidazole | C₃HI₃N₂ |

| 2,4,5-tribromo-1H-imidazole | 2,4,5-tribromo-1H-imidazole | C₃HBr₃N₂ |

| 2,4,5-triiodo-1H-imidazole # | ||

| 2,4,5-tribromoimidazole cadmium salt (2:1) | ||

| 2,4,5-TRIBROMOIMIDAZOLE | ||

| 2,4,5-Tribromo-1H-imidazole | 2,4,5-tribromo-1H-imidazole | C₃HBr₃N₂ |

| 1H-Imidazole, 2,4,5-tribromo- | 2,4,5-tribromo-1H-imidazole | C₃HBr₃N₂ |

| Imidazole, 2,4,5-tribromo- | 2,4,5-tribromo-1H-imidazole | C₃HBr₃N₂ |

| Tribromoimidazole | ||

| 2,5-Tribromoimidazole | 2,5-dibromo-1H-imidazole | C₃H₂Br₂N₂ |

| Imidazole,4,5-tribromo- | ||

| 2,4,5-tribromo imidazole | ||

| 2,4,5-tribromo-imidazole | ||

| 2,4,5-trisubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one-based compounds |

Nitrolysis to 2,4,5-Trinitroimidazole

The conversion of this compound to 2,4,5-trinitroimidazole is a key reaction in the synthesis of certain energetic materials. icm.edu.pl This transformation is typically achieved through nitrolysis, a process involving the cleavage of a bond by a nitrating agent. The reaction is generally carried out using strong nitric acid, often in combination with sulfuric acid. icm.edu.plbibliotekanauki.pl

The nitration of this compound can proceed through a series of intermediates where the iodine atoms are sequentially replaced by nitro groups. tandfonline.com The reaction conditions, such as the concentration of nitric acid and the temperature, play a crucial role in the distribution of products. tandfonline.com For instance, studies have shown that varying concentrations of nitric acid (from 20% to 100%) lead to different nitrated and oxidized products. tandfonline.com A one-pot synthesis method has been developed, starting from 4-nitroimidazole (B12731), which proceeds through a 4-nitro-2,5-diiodoimidazole intermediate to yield 2,4,5-trinitroimidazole. energetic-materials.org.cnenergetic-materials.org.cn

It has been reported that 2,4,5-trinitroimidazole is unstable at room temperature, which necessitates its conversion to more stable salts, such as imidazolium 2,4,5-trinitroimidazolate, for practical applications. icm.edu.plbibliotekanauki.pl This is accomplished by reacting the unstable 2,4,5-trinitroimidazole with imidazole. icm.edu.plbibliotekanauki.pl

Oxidation By-products under Nitration Conditions

The nitration of this compound is often accompanied by the formation of oxidation by-products. tandfonline.comfigshare.com The specific by-products formed can vary depending on the reaction conditions. One of the commonly reported oxidation by-products is ethanedioic acid (oxalic acid). figshare.comtandfonline.com Its formation is thought to occur through the oxidation and subsequent hydrolysis of the imidazole ring. bibliotekanauki.pl

In some earlier studies, parabanic acid was identified as an oxidation by-product. tandfonline.com However, more recent investigations have identified ethanedioic acid instead. figshare.comtandfonline.com When the nitration is performed on N-methylated derivatives like 1-methyl-2,4,5-triiodoimidazole, the corresponding oxidation by-product is 1-methylimidazolidine-2,4,5-trione. tandfonline.com

The formation of these by-products highlights the oxidative nature of the nitrating conditions and the susceptibility of the imidazole ring to cleavage under such harsh environments. bibliotekanauki.pltandfonline.com A proposed mechanism for the formation of these by-products involves the oxidation of the 2,4,5-positions of the imidazole ring to form ketone groups, leading to the eventual ring-opened product. tandfonline.com

The following table summarizes the various products obtained from the nitration of this compound under different conditions.

| Starting Material | Nitrating Agent | Nitration Products | Oxidation By-products |

| This compound | Nitric Acid (varying concentrations) | 2,5(4)-Diiodo-4(5)-nitroimidazole, 2,5(4)-dinitro-4(5)-iodoimidazole, 4,5-dinitro-2-iodoimidazole, Imidazolium 2,4,5-trinitroimidazole | Ethanedioic acid |

| 1-Methyl-2,4,5-triiodoimidazole | Various nitrating reagents | 1-Methyl-2,4,5-triiodoimidazole mononitrate, 2,4-diiodo-1-methyl-5-nitroimidzole, 2,5-diiodo-1-methyl-4-nitroimidzole, 4,5-dinitro-2-iodo-1-methylimidzole, 2,4-dinitro-5-iodo-1-methylimidzole, 2,4-dinitro-1-methylimidzole, 1-methyl-2,4,5-trinitroimidazole | 1-Methylimidazolidine-2,4,5-trione |

Olefination Reactions Utilizing this compound

This compound has found utility as a reagent in olefination reactions, specifically in the conversion of vicinal diols to olefins.

The combination of this compound, triphenylphosphine (B44618), and imidazole, often referred to as Garegg's reagents, provides an effective system for the deoxygenation of vicinal diols to form alkenes. This reaction is a variation of the Appel reaction, which is used to convert alcohols to alkyl halides.

The reaction proceeds under mild conditions and is a useful method for synthesizing olefins from diols. The role of imidazole in this reaction is to act as a base to neutralize the hydrogen iodide formed during the reaction. guidechem.com

The proposed mechanism for the olefination of vicinal diols using Garegg's reagents involves several steps. Initially, triphenylphosphine reacts with this compound to form a phosphonium (B103445) salt. This species then reacts with the vicinal diol.

The exact mechanism can be complex, but it is generally accepted to proceed through a series of intermediates involving the formation of a cyclic phosphonium species or a related intermediate that facilitates the elimination of the two hydroxyl groups to form the double bond. The stereochemistry of the resulting olefin can be influenced by the reaction conditions and the structure of the diol. This type of reaction is related to other olefination methods like the Peterson and Wittig reactions, which also involve the formation of a carbon-carbon double bond from carbonyl compounds or related functional groups. organic-chemistry.orgyoutube.comyoutube.com

Other Significant Reactivity Patterns

The three iodine atoms on the imidazole ring significantly enhance its reactivity in several ways. The carbon-iodine bonds are relatively weak and can be cleaved under various conditions, making this compound a good substrate for substitution reactions. youtube.com

The iodine atoms are good leaving groups, which facilitates nucleophilic substitution reactions. This is evident in the nitrolysis reaction where they are replaced by nitro groups. tandfonline.com Additionally, the iodine atoms can participate in halogen-metal exchange reactions. For example, protected 4,5-diiodoimidazoles can react with organocuprates to form 5-cuprated imidazoles, which can then react with various electrophiles. nih.govrsc.org This allows for selective functionalization of the imidazole ring. nih.govrsc.org

Furthermore, the iodine atoms can be involved in oxidative cyclization reactions to form cyclic iodonium (B1229267) salts. csic.es These salts are useful synthetic intermediates. The iodine atoms can also promote or catalyze certain reactions, such as C-H bond amination. nih.gov

Advanced Spectroscopic and Structural Characterization of 2,4,5 Triiodoimidazole and Its Derivatives

Solid-State Structural Elucidation

The arrangement of molecules in the crystalline state is crucial for understanding the properties of a material. X-ray diffraction techniques have been instrumental in revealing the three-dimensional structure of 2,4,5-triiodoimidazole, including the phenomena of polymorphism and the significant role of halogen bonding.

Single-Crystal X-ray Diffraction Analysis of this compound Crystal Structures

Single-crystal X-ray diffraction has provided definitive insights into the molecular geometry and packing of this compound and its derivatives. For instance, the crystal structure of 1-methyl-2,4,5-triiodoimidazole has been solved, revealing a monoclinic system with the space group C2/c. jst.go.jpresearchgate.net The analysis showed the formation of a triangular trimer through intermolecular halogen bonds between the iodine atoms at the 2-position and the nitrogen atoms at the 3-position of adjacent molecules. jst.go.jpresearchgate.net

Detailed crystallographic data for a derivative, 1-methyl-2,4,5-triiodoimidazole, is presented below:

| Crystal Data | 1-Methyl-2,4,5-triiodoimidazole |

| Formula | C₄H₃I₃N₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.7627(17) |

| b (Å) | 14.8566(14) |

| c (Å) | 22.350(2) |

| β (°) ** | 101.2380(10) |

| Volume (ų) ** | 5459.0(9) |

| Z | 24 |

| Reference | jst.go.jpresearchgate.net |

Polymorphism and Solvate Formation of this compound

2,4,5-triiodo-1H-imidazole (tIIm) has been shown to exhibit polymorphism, existing in different crystal forms. acs.org Three polymorphs, designated as α, β, and γ, have been identified. acs.org The α phase, with a monoclinic space group of P2₁/c and three independent molecules in the asymmetric unit (Z' = 3), was initially synthesized. acs.org This phase can transform into the β phase under high pressure (above 1.9 GPa), a transition that is reversible. acs.org A third polymorph, the γ phase, also with a monoclinic space group P2₁/c but with four independent molecules (Z' = 4), was obtained in subsequent syntheses. acs.org The key difference between these polymorphs lies in the nature and extent of intermolecular interactions, particularly the competition between hydrogen and halogen bonds. acs.org

Analysis of Halogen Bonding Interactions in Crystal Lattices

Halogen bonding plays a pivotal role in the crystal engineering of this compound and its derivatives. In the crystal structure of 1-methyl-2,4,5-triiodoimidazole, three molecules form a triangular trimer via three intermolecular C–I···N halogen bonds. jst.go.jpresearchgate.net The distances of these N···I bonds range from 2.884 to 2.953 Å, which are significantly shorter than the sum of the van der Waals radii (3.53 Å), indicating a strong interaction. researchgate.net The C–I···N angles are nearly linear, ranging from 171.38° to 174.86°, which is characteristic of highly directional halogen bonds. researchgate.net

In the polymorphs of 2,4,5-triiodo-1H-imidazole, a competition between N–H···N hydrogen bonds and I···I halogen bonds is observed. acs.org In the β and γ phases, the formation of new I···I bonds is accompanied by the bending of one of the N–H···N hydrogen bonds to approximately 130°. acs.org This demonstrates the delicate balance of these non-covalent interactions in dictating the final crystal packing.

Solution-State Spectroscopic Characterization

Spectroscopic methods are essential for characterizing the structure and bonding of molecules in solution. NMR and IR spectroscopy have been applied to this compound to provide detailed information about its atomic connectivity and functional groups.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While specific spectral data for this compound is not extensively detailed in the provided search results, general principles and data from related imidazole (B134444) compounds can be informative.

¹H NMR Spectroscopy: The ¹H NMR spectrum of an imidazole derivative would typically show a signal for the N-H proton, the chemical shift of which can be highly variable and dependent on solvent and concentration. Signals for the C-H protons on the imidazole ring would also be present, with their chemical shifts and coupling constants providing information about their electronic environment and connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the imidazole ring are influenced by the electronegative iodine and nitrogen atoms. Publicly available databases list the existence of ¹³C NMR spectral data for this compound, though the specific shifts are not detailed in the search snippets. nih.gov

A representative table of expected NMR signals for a substituted imidazole is provided below for illustrative purposes.

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | 7-8 (ring C-H), 10-13 (N-H) | Chemical shifts are highly dependent on substitution and solvent. |

| ¹³C | 115-140 | The carbons bonded to iodine will be significantly shifted. |

| ¹⁵N | 150-250 | Sensitive to protonation state and hydrogen bonding. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Key expected vibrational frequencies include:

N-H stretching: A broad band typically in the region of 3200-3500 cm⁻¹, indicative of the N-H group involved in hydrogen bonding.

C=N stretching: Absorptions in the 1500-1650 cm⁻¹ region, corresponding to the stretching of the carbon-nitrogen double bonds within the imidazole ring.

C-N stretching: Bands in the 1250-1350 cm⁻¹ range.

C-I stretching: These vibrations occur at lower frequencies, typically below 600 cm⁻¹.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which allow for the determination of the elemental composition of the parent molecule and its fragments.

For this compound, mass spectrometric analysis reveals a distinct fragmentation pattern dominated by the sequential loss of its iodine substituents. In a typical Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which utilizes electron ionization (EI), the molecule undergoes fragmentation in a predictable manner. The mass spectrum shows a prominent molecular ion peak corresponding to the mass of the intact molecule. nih.gov

The most abundant peak, or base peak, is observed at a mass-to-charge ratio (m/z) of 446, which corresponds to the molecular ion [C₃HI₃N₂]⁺•. nih.gov The subsequent major fragment ions are observed at m/z 319 and m/z 192. nih.gov This pattern indicates a stepwise loss of iodine atoms, a common fragmentation pathway for poly-iodinated compounds. The loss of a single iodine radical (I•) from the molecular ion (m/z 446) results in the fragment at m/z 319. The subsequent loss of a second iodine radical from this fragment yields the ion at m/z 192.

Table 1: Characteristic Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Ion | Description |

| 446 | [C₃HI₃N₂]⁺• | Molecular Ion (M⁺•) |

| 319 | [C₃HI₂N₂]⁺ | [M-I]⁺ |

| 192 | [C₃HIN₂]⁺ | [M-2I]⁺ |

| Data sourced from NIST Mass Spectrometry Data Center. nih.gov |

High-resolution mass spectrometry provides exact mass data, confirming the elemental composition of the ions. Using soft ionization techniques like electrospray ionization (ESI), HRMS can detect various adducts of the molecule, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺. uni.lu The monoisotopic mass of this compound is 445.7274 Da. nih.govuni.lu HRMS measurements can distinguish this from other compounds with the same nominal mass. Predicted HRMS data, including collision cross-section (CCS) values which relate to the ion's shape and size, are invaluable for structural confirmation. uni.lu

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | Ion Formula | Calculated m/z | Predicted CCS (Ų) |

| [M+H]⁺ | [C₃H₂I₃N₂]⁺ | 446.73468 | 127.7 |

| [M+Na]⁺ | [C₃HI₃N₂Na]⁺ | 468.71662 | 117.5 |

| [M-H]⁻ | [C₃I₃N₂]⁻ | 444.72012 | 116.4 |

| [M+NH₄]⁺ | [C₃H₅I₃N₃]⁺ | 463.76122 | 132.3 |

| [M]⁺ | [C₃HI₃N₂]⁺ | 445.72685 | 121.6 |

| Data sourced from PubChemLite. uni.lu |

This detailed mass spectrometric and high-resolution mass spectrometric data is crucial for the unambiguous identification and structural characterization of this compound in various research contexts.

Theoretical and Computational Investigations of 2,4,5 Triiodoimidazole

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular properties of 2,4,5-Triiodoimidazole, from its geometry and bonding to its potential as an energetic material precursor.

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate molecular structures. While comprehensive DFT studies focusing solely on the bonding of isolated this compound are not extensively detailed in available literature, experimental and computational data on its crystal structure have been reported.

At ambient conditions, this compound (TIIm) crystallizes in a P21/a space group with three independent molecules in the asymmetric unit (Z'=3). issp.ac.ruintibs.pl High-pressure single-crystal X-ray diffraction experiments have revealed that it undergoes an isostructural, nondestructive phase transition to a new ring arrangement. issp.ac.ruintibs.pl Further studies have identified different polymorphic forms. When recrystallized from methanol (B129727) above 0.2 GPa, a hemisolvate (2tIIm·CH3OH) is formed. acs.orgacs.org Subsequent recrystallizations at normal pressure (0.1 MPa) have exclusively yielded a new polymorph, designated as γ, which features four independent molecules (Z'=4). acs.orgacs.org

DFT methods are commonly employed to complement such experimental findings. For instance, DFT at the B3LYP/6-31G** level has been used to optimize the molecular structures of its derivatives, such as 1-methyl-2,4,5-trinitroimidazole (B8335940) (MTNI), showing good agreement with X-ray diffraction data. studfile.net Such computational approaches are crucial for understanding conformational spaces and intermolecular interactions that govern crystal packing. acs.org

Table 1: Crystallographic Data for this compound Polymorphs

| Property | Ambient Pressure Polymorph | High-Pressure Phase | Polymorph γ |

|---|---|---|---|

| Systematic Name | 2,4,5-Triiodo-1H-imidazole | - | 2,4,5-Triiodo-1H-imidazole |

| Symmetry | Monoclinic | - | - |

| Space Group | P21/a | Isostructural | - |

| Molecules per Asymmetric Unit (Z') | 3 | - | 4 |

| Conditions | Ambient | High Pressure | 0.1 MPa |

Data sourced from multiple crystallographic studies. issp.ac.ruintibs.placs.org

Charge density studies are vital for characterizing bond strengths and predicting the reactivity and sensitivity of energetic compounds and their precursors. researchgate.net These studies often involve analyzing the electron density distribution using methods like Quantum Theory of Atoms in Molecules (AIM). researchgate.net For related energetic molecules, theoretical charge density analysis based on DFT calculations has been performed to identify the weakest bonds and correlate topological parameters with impact sensitivity. researchgate.net

In the context of synthesizing derivatives from this compound, the charge on the nitro group (-QNO2) has been used as a parameter to better understand the reactivity of intermediates during nitration reactions. scispace.comresearchgate.net However, specific and detailed charge density studies focusing exclusively on the this compound molecule itself are not extensively documented in the reviewed literature.

This compound serves as a key starting material for various energetic biocidal agents and Agent Defeat Weapons (ADWs). dtic.mildntb.gov.uamdpi.com The synthesis of compounds like 1-methyl-2,4,5-trinitroimidazole (MTNI) often begins with this compound. tandfonline.comresearchgate.netresearchgate.net

The evaluation of new energetic materials involves calculating their detonation performance. For polyiodoheterocycles, including this compound, a standard methodology involves the experimental measurement of density using a pycnometer and the calculation of the heat of formation using computational methods like Gaussian 03. dtic.mil From these values, key detonation properties such as detonation pressure (P) and velocity (D) are calculated using specialized codes like EXPLO5 or Cheetah 6. dtic.mil While this methodology is established for the class of compounds to which this compound belongs, specific calculated detonation values for the compound itself are not detailed in the available research. The focus of such calculations is typically on the final, highly energetic derivatives rather than the initial precursor. tandfonline.comfigshare.comtandfonline.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-evolved behavior of molecular systems, providing critical insights into complex processes like thermal decomposition.

MD simulations, particularly using reactive force fields (ReaxFF), are instrumental in elucidating the initial decomposition pathways of energetic materials under thermal stress. researchgate.net Studies on 1-methyl-2,4,5-trinitroimidazole (MTNI), a direct derivative of this compound, have used ReaxFF/lg molecular dynamics to analyze its high-temperature decomposition. researchgate.net These simulations show that decomposition can begin with intermolecular polymerization followed by the cleavage of C-NO2 bonds. researchgate.net

While these advanced computational techniques are applied to its derivatives, specific molecular dynamics studies detailing the decomposition mechanism of this compound itself have not been prominently featured in the surveyed scientific literature.

The study of how external fields, such as pressure or electric fields, affect molecular and electronic structures is crucial for understanding the stability and sensitivity of materials.

High-pressure experiments on this compound have demonstrated a significant influence on its crystal structure. Application of pressure induces a nondestructive, isostructural phase transition, resulting in a new arrangement of the imidazole (B134444) rings. issp.ac.ruintibs.pl This indicates that the intermolecular interactions and packing are sensitive to external pressure.

Furthermore, while not performed on this compound directly, studies on its derivative, MTNI, show the relevance of investigating external field effects. DFT has been used to explore how an external electric field (EEF) impacts the molecular and electronic structure of MTNI, which in turn affects its sensitivity. researchgate.netresearchgate.net Such studies highlight a relevant area of research for this family of compounds.

Table 2: Effect of High Pressure on this compound

| Parameter | Observation |

|---|---|

| Stimulus | High Pressure |

| Effect | Induces a phase transition |

| Nature of Transition | Isostructural and nondestructive |

| Structural Change | Results in a new this compound ring arrangement |

Data sourced from high-pressure crystallographic studies. issp.ac.ruintibs.pl

In Silico Studies for Biological Activity Prediction

The exploration of the biological potential of novel chemical entities is increasingly driven by computational, or in silico, methods. These approaches allow for the prediction of a compound's pharmacokinetic properties and potential biological activities before undertaking extensive laboratory synthesis and testing. For this compound, while specific and direct in silico studies on its biological activity are not extensively detailed in published literature, the methodologies applied to structurally related imidazole and triazole derivatives provide a clear framework for how its potential could be assessed. These computational investigations are crucial for identifying promising lead compounds for further development. mdpi.com

In silico studies for predicting biological activity typically encompass the determination of physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiling, and molecular docking simulations against various biological targets. mdpi.com These studies are foundational in medicinal chemistry for screening libraries of compounds and prioritizing those with the highest likelihood of therapeutic success.

Predicted Physicochemical and Pharmacokinetic Properties

The starting point for many in silico biological activity predictions is the analysis of a compound's fundamental physicochemical properties. These properties, often calculated using computational models, are critical determinants of a drug's behavior in a biological system. For this compound, several key descriptors have been computed and are available through public databases such as PubChem. nih.govuni.lu These descriptors help in assessing its drug-likeness and potential for oral bioavailability, often evaluated against criteria such as Lipinski's rule of five. nih.gov

Below is a table of computationally predicted properties for this compound.

| Property | Predicted Value | Source |

| Molecular Formula | C₃HI₃N₂ | nih.gov |

| Molecular Weight | 445.77 g/mol | nih.gov |

| XLogP3 | 2.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Exact Mass | 445.7274 Da | nih.gov |

| Monoisotopic Mass | 445.7274 Da | nih.gov |

| Topological Polar Surface Area | 28.7 Ų | nih.gov |

| Heavy Atom Count | 6 | nih.gov |

| Formal Charge | 0 | nih.gov |

| Complexity | 88.6 | nih.gov |

These predicted properties provide initial insights into the potential behavior of this compound. For instance, the XLogP3 value suggests a moderate level of lipophilicity, which can influence its ability to cross cell membranes. The hydrogen bond donor and acceptor counts are within the typical ranges for drug-like molecules.

Molecular Docking Studies

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. ijpsr.com This method is instrumental in identifying potential biological targets for a compound and elucidating its mechanism of action at a molecular level.

Given the structural features of this compound, it could be a candidate for docking studies against a variety of therapeutic targets. The presence of the imidazole core, a known pharmacophore, suggests potential interactions with a range of biological macromolecules. nih.gov The iodine atoms can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Future in silico research could involve docking this compound against targets implicated in cancer, infectious diseases, and inflammatory conditions, where other imidazole derivatives have shown promise. nih.govnih.govnih.gov

ADME and Drug-Likeness Prediction

For related imidazole derivatives, in silico ADME analyses have been conducted to evaluate properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes. mdpi.com Such analyses for this compound would be a critical next step in evaluating its potential as a therapeutic agent. These predictions, combined with the physicochemical properties and molecular docking simulations, would provide a comprehensive in silico profile of its biological activity potential.

Applications and Emerging Research Areas of 2,4,5 Triiodoimidazole

Material Science Applications

In the realm of material science, 2,4,5-triiodoimidazole is explored for its potential in creating novel materials with tailored properties. Its applications are primarily centered on its role as a precursor and its ability to form intricate supramolecular structures.

While not extensively used as a catalyst itself, this compound serves as a critical starting material in the synthesis of other functional molecules. A significant application is its use as a precursor for the synthesis of 2,4,5-trinitroimidazole, a high-energy density material. energetic-materials.org.cnenergetic-materials.org.cn The synthesis of 2,4,5-trinitroimidazole can start from imidazole (B134444), this compound, or 2,4-dinitroimidazole (B52884). energetic-materials.org.cn Although the route from this compound is noted to be an expensive and toxic procedure, it highlights the compound's role in accessing complex and energy-rich molecules. energetic-materials.org.cn The development of one-pot synthesis methods for 2,4,5-trinitroimidazole from other starting materials like 4-nitroimidazole (B12731) is often compared to the route involving this compound, underscoring the latter's importance as a benchmark in this area of research. energetic-materials.org.cnenergetic-materials.org.cn

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. nih.gov this compound and its derivatives are of particular interest due to the strong and directional nature of halogen bonding, which can be harnessed to control the assembly of molecules in the solid state.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. In the case of this compound, the iodine atoms are potent halogen bond donors. Research on a closely related compound, 1-methyl-2,4,5-triiodoimidazole, provides significant insight into the role of halogen bonding in forming supramolecular structures.

In the crystal structure of 1-methyl-2,4,5-triiodoimidazole, the molecules self-assemble into a triangular trimer through intermolecular halogen bonds. jst.go.jp Specifically, the iodine atom at the 2-position of one molecule forms a C—I···N halogen bond with the nitrogen atom at the 3-position of an adjacent molecule. jst.go.jp This highly directional interaction is a key factor in the formation of the well-defined trimeric structure. jst.go.jp The study of such interactions is crucial for the rational design of complex supramolecular architectures. The investigation of halogen bonding in various imidazole derivatives, including those with chloro-substituents, further demonstrates the importance of these interactions in dictating the crystal packing. nih.gov

Table 1: Crystallographic Data for 1-Methyl-2,4,5-triiodoimidazole

| Parameter | Value |

|---|---|

| Formula | C4H3I3N2 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.7627(17) |

| b (Å) | 14.8566(14) |

| c (Å) | 22.350(2) |

| β (°) | 101.2380(10) |

| Volume (ų) | 5459.0(9) |

| Z | 24 |

Data sourced from a study on the crystal structure of 1-methyl-2,4,5-triiodoimidazole. jst.go.jp

The predictable and directional nature of halogen bonds involving iodine makes this compound a valuable component for the rational design of solid-state structures. By understanding the preferred geometries of these interactions, chemists can design and synthesize new materials with specific topologies and properties. The ability of iodo-substituted imidazoles to form robust supramolecular synthons, such as the C—I···N interaction, allows for the construction of more complex and functional solid-state assemblies. This approach is a cornerstone of modern crystal engineering, enabling the development of materials for a wide range of applications, from electronics to pharmaceuticals.

Supramolecular Assemblies and Crystal Engineering

Energetic Materials Research

A significant area of application for this compound is in the field of energetic materials. Its high iodine content and its role as a precursor to nitro-rich compounds make it a molecule of interest for researchers developing next-generation high energy density materials (HEDMs).

High energy density materials are compounds that release large amounts of energy upon decomposition. There is a continuous search for new HEDMs with improved performance, stability, and safety. Imidazole derivatives, particularly those with multiple nitro groups, are considered promising candidates for HEDMs due to their high heats of formation and good oxygen balance. energetic-materials.org.cn

As mentioned previously, this compound is a known precursor for the synthesis of 2,4,5-trinitroimidazole. energetic-materials.org.cnicm.edu.pl The latter is a powerful energetic material with performance characteristics comparable to RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine). energetic-materials.org.cn The process involves the nitration of this compound, where the iodine atoms are substituted with nitro groups. researchgate.net While alternative, more efficient synthetic routes to 2,4,5-trinitroimidazole are now available, the historical and chemical significance of the pathway from this compound remains. energetic-materials.org.cn This underscores the foundational role of iodinated imidazoles in the exploration and development of novel energetic compounds.

Table 2: Comparison of Energetic Properties

| Compound | Density (g·cm⁻³) | Detonation Velocity (km·s⁻¹) | Detonation Pressure (GPa) |

|---|---|---|---|

| 2,4,5-Trinitroimidazole | 1.93 | 8.73 | 32.1 |

| RDX | 1.82 | 8.70 | 34.0 |

Data for 2,4,5-Trinitroimidazole and RDX are provided for comparative purposes. energetic-materials.org.cn

Biocidal Energetic Materials

The pursuit of advanced energetic materials has led to the exploration of compounds that not only possess high energy density but also exhibit biocidal properties. In this context, this compound has emerged as a valuable precursor in the synthesis of novel biocidal energetic materials. One of the most notable applications is its use as a starting material for the production of 2,4,5-trinitroimidazole. energetic-materials.org.cn This transformation is significant because 2,4,5-trinitroimidazole is a high-performance energetic material with properties comparable to widely used explosives like RDX. energetic-materials.org.cn

The synthesis of 2,4,5-trinitroimidazole from this compound is a crucial pathway, as alternative routes starting from imidazole or 2,4-dinitroimidazole have been reported to suffer from disadvantages such as toxicity, high costs, low yields, and complex procedures. energetic-materials.org.cn The use of this compound as a starting block offers a more efficient route to this high-energy compound. The high iodine content of this compound also suggests its potential as a biocidal agent, as iodine and iodine-releasing compounds are known for their antimicrobial effects. This dual functionality—acting as a building block for high-energy materials and possessing inherent biocidal potential—makes this compound and its derivatives subjects of interest in the development of next-generation energetic materials.

Catalysis and Organic Synthesis

While not extensively documented as a catalyst itself, this compound is situated within the broader class of imidazole derivatives, which are of significant interest in catalysis and organic synthesis. The imidazole framework is a common feature in various catalysts and reagents.

Role in Heterogeneous Catalysis

Research into the direct application of this compound in heterogeneous catalysis is not widely reported. However, the synthesis of related compounds, such as 2,4,5-triarylimidazoles, has been achieved using various heterogeneous catalysts. For instance, the synthesis of these derivatives has been successfully carried out using catalysts like 8-hydroxy-7-iodoquinoline-5-sulfonic acid (HISA) and concentrated sulfuric acid, showcasing the utility of acidic catalysts in the formation of the imidazole ring system. umsida.ac.id These syntheses often involve the reaction of benzil (B1666583) with aromatic aldehydes and ammonium (B1175870) acetate (B1210297) in the presence of a catalyst, resulting in high yields under mild conditions. umsida.ac.id The study of such reactions provides a basis for understanding the conditions under which imidazole derivatives, including potentially this compound, could be synthesized or utilized in catalytic processes.

As a Reagent in Complex Organic Transformations

The primary role of this compound in complex organic transformations is as a key intermediate and starting material for the synthesis of other valuable compounds. Its synthesis from imidazole is a critical step that enables access to a range of polyiodinated and subsequently functionalized imidazole derivatives. researchgate.net

As previously mentioned, a significant application of this compound is its use as a precursor to 2,4,5-trinitroimidazole, a high-energy material. energetic-materials.org.cn This transformation highlights the utility of the carbon-iodine bonds in this compound as points for further chemical modification. The ease of displacing iodide ions makes it a versatile reagent for introducing other functional groups onto the imidazole ring.

The synthesis of this compound itself, along with 4,5-diiodoimidazole, has been documented, indicating its availability for use in various synthetic applications. researchgate.net The presence of multiple iodine atoms on the imidazole ring offers multiple sites for substitution reactions, making it a potentially valuable building block in the construction of more complex molecules.

Biological and Pharmaceutical Research Applications

The imidazole ring is a fundamental structural motif in numerous biologically active compounds and pharmaceuticals. While direct and extensive research on the biological and pharmaceutical applications of this compound is limited, its potential can be inferred from the broader activities of imidazole derivatives. The introduction of iodine atoms can significantly influence the biological properties of a molecule, often enhancing its efficacy or introducing new functionalities. The potential for antimicrobial, antifungal, and antiviral activities has been noted for halogenated imidazole derivatives. ontosight.ai

Ligand for Metal Complexes in Biological Activity Studies

There is a lack of specific studies detailing the use of this compound as a ligand for metal complexes in biological activity research. However, the broader class of imidazole-containing ligands is widely used to create metal complexes with interesting biological properties. For example, metal-organic frameworks (MOFs) have been synthesized using imidazole-containing tripodal ligands, and these complexes have shown potential in sensing hazardous industrial pollutants. nih.gov The imidazole nitrogen atoms are excellent coordination sites for metal ions, and the resulting complexes often exhibit enhanced biological activity compared to the free ligands. It is plausible that this compound could serve as a ligand, with the iodine atoms potentially modulating the electronic properties and steric hindrance of the resulting metal complex, thereby influencing its biological activity.

Development of Imidazole Derivatives with Pharmacological Relevance

The development of imidazole derivatives with pharmacological relevance is an active area of research. Many existing drugs contain the imidazole ring, and the synthesis of new derivatives is a common strategy to discover novel therapeutic agents. While research has focused on 2,4,5-triphenylimidazole (B1675074) derivatives for their anti-inflammatory and antimicrobial activities, the specific contributions of this compound in this area are not well-documented. researchgate.netjapsonline.com

The synthesis of various 2,4,5-trisubstituted imidazoles is often pursued due to their potential biological activities. sciepub.com The general methodology for creating these compounds, such as the three-component cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate, provides a framework for potentially incorporating the this compound scaffold into new drug discovery programs. sciepub.com The high iodine content of this compound also suggests potential applications in diagnostic imaging, although this remains an area for further investigation. ontosight.ai

Antifungal and Antibacterial Activity

The imidazole nucleus is a fundamental structural motif in a variety of compounds exhibiting a wide range of biological activities. While specific research on the antifungal and antibacterial properties of this compound is not extensively detailed in the provided research, the broader class of 2,4,5-trisubstituted imidazoles has been a subject of significant investigation for potential antimicrobial applications.

Studies on novel, chemically synthesized 2,4,5-trisubstituted imidazoles have shown that these compounds can be active against various human pathogenic bacteria, including both Gram-positive and Gram-negative strains. researchgate.netnih.gov For instance, certain 2,4,5-triarylimidazole derivatives have demonstrated notable antibacterial activity. In one study, newly synthesized 2,4,5-trisubstituted imidazole derivatives were screened against three bacterial species: Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The results indicated that some of these compounds exhibited significant antibacterial action, with minimum inhibitory concentrations (MICs) in some cases being noteworthy. nih.gov For example, compounds 4b and 4c in one study showed the highest antibacterial activities at concentrations of 200μg/mL and 300μg/mL, respectively.

The general findings for related compounds are summarized below:

| Compound Class | Tested Against | Activity Noted |

| 2,4,5-Trisubstituted Imidazoles | Gram-positive and Gram-negative bacteria | Varied activity, with some compounds showing MIC values between 0.50 to 6.1 µg/mL. nih.gov |

| 2,4,5-Tri(hetero)arylimidazoles | Staphylococcus aureus | Inhibition of proliferation observed. |

| 1H-2,4 triazole 2,4,5-tri aryl imidazole derivatives | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | Some derivatives showed good antibacterial activity compared to the standard drug streptomycin. sphinxsai.com |

In the realm of antifungal research, various imidazole and triazole derivatives are known for their efficacy. nih.govnih.gov The mechanism of action for many azole antifungals involves the inhibition of enzymes crucial for fungal cell membrane integrity. nih.gov While specific studies on this compound's antifungal action are not available in the provided results, the imidazole scaffold is a key component in many established antifungal agents. nih.gov Research on other substituted imidazoles and triazoles has shown activity against a range of fungal pathogens, including species of Candida, Aspergillus, and Microsporum. nih.govnih.gov

Enzyme Inhibition Studies (e.g., α-glucosidase, 14α-demethylase)

The potential of imidazole derivatives as enzyme inhibitors is a significant area of pharmaceutical research. Although direct studies on this compound as an inhibitor for α-glucosidase and 14α-demethylase are not present in the search results, the activity of structurally related compounds provides a basis for potential research interest.

α-Glucosidase Inhibition:

α-Glucosidase inhibitors are a class of compounds that can help manage conditions related to carbohydrate metabolism. Research has been conducted on various imidazole and triazole derivatives for their α-glucosidase inhibitory potential. For example, a study on diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol investigated their effects on α-glucosidase. nih.gov One of the tested compounds, 4,5-diphenylimidazole-2-thione, demonstrated a reversible, non-competitive inhibition of α-glucosidase with a Ki value of 3.5 x 10⁻⁵ M. nih.gov Another related compound, 5-(o-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thione, showed potent competitive inhibition of hepatic α-glucosidase. nih.gov A separate study on novel 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamides also reported potent α-glucosidase inhibitory activity, with IC50 values ranging from 12.46±0.13 to 72.68±0.20μM, significantly lower than the standard drug acarbose. nih.gov

14α-demethylase Inhibition:

The enzyme 14α-demethylase (CYP51) is a critical target for many antifungal drugs. nih.govnih.gov It plays an essential role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Azole antifungals, which include both imidazole and triazole-based compounds, function by inhibiting this enzyme. nih.govdrugbank.com Studies have been designed to create novel imidazole and triazole derivatives as inhibitors of cytochrome P450 14α-demethylase. nih.gov While specific inhibitory data for this compound against 14α-demethylase is not available, the foundational chemistry of the imidazole ring is central to the mechanism of action of many potent inhibitors of this enzyme. nih.govnih.gov For example, clotrimazole, itraconazole, and ketoconazole (B1673606) bind tightly to the Candida albicans CYP51 enzyme. nih.gov

Anticancer Activity

The exploration of imidazole derivatives as potential anticancer agents is an active field of research. While direct studies focusing on the anticancer activity of this compound are not found in the provided search results, research on related 2,4,5-trisubstituted imidazoles and other imidazole-containing compounds suggests that this chemical scaffold holds promise in the development of new oncologic therapies.

A study on the synthesis and anticancer activity of four 2,4,5-triarylimidazole derivatives screened them against T47D and MDA-MB-231 breast cancer cell lines. researchgate.net One of the compounds showed a significant IC50 value on MDA-MB-231 cells. researchgate.net Other research into 2,4,5-triaryl-1H-imidazole derivatives has evaluated their antiproliferative activities against various cancer cell lines, including non-small cell lung cancer and breast cancer lines. researchgate.net